2-(3-Fluorophenyl)-3-hydrazinylpyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9FN4 |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
[3-(3-fluorophenyl)pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C10H9FN4/c11-8-3-1-2-7(6-8)9-10(15-12)14-5-4-13-9/h1-6H,12H2,(H,14,15) |
InChI Key |
GKNRWWQRRMGYLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CN=C2NN |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Fluorophenyl 3 Hydrazinylpyrazine and Analogous Structures
Precursor Synthesis Strategies for Regioselectively Substituted Pyrazine (B50134) Cores
The foundational step in the synthesis of 2-(3-fluorophenyl)-3-hydrazinylpyrazine is the construction of a pyrazine ring with the correct substitution pattern for subsequent functionalization. This typically involves creating a di-substituted pyrazine that allows for the regioselective introduction of the aryl and hydrazinyl groups.
Directed Functionalization Techniques for Pyrazine Ring Systems
The inherent electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack but challenging for electrophilic substitution. chemicalbook.com Therefore, directed functionalization techniques are often employed to control the position of incoming substituents. One common strategy is to start with a pre-functionalized pyrazine, such as a halopyrazine. For the target molecule, a key precursor is 2,3-dichloropyrazine (B116531). This starting material allows for the sequential and regioselective substitution of the chlorine atoms.
Another approach involves the dehydrogenative coupling of α-amino carbonyl or α-diketones with vicinal diamines, which is a standard protocol for pyrazine synthesis. nih.gov More modern methods include the base-metal catalyzed dehydrogenative self-coupling of 2-amino alcohols to form symmetrically substituted pyrazines. nih.gov However, for unsymmetrical products like the target compound, a stepwise approach is generally more practical.
Methodologies for Incorporating Fluorinated Phenyl Moieties
The introduction of the 3-fluorophenyl group onto the pyrazine core is a critical step that can be achieved through various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation. mdpi.com This reaction typically involves the palladium-catalyzed coupling of a halopyrazine with a fluorophenylboronic acid.
For the synthesis of the precursor to our target molecule, 2-chloro-3-(3-fluorophenyl)pyrazine, one would react 2,3-dichloropyrazine with 3-fluorophenylboronic acid. The choice of catalyst, ligand, and reaction conditions is crucial to ensure high yield and selectivity. Palladium catalysts such as Pd(PPh₃)₄ are commonly employed. mdpi.com The reaction proceeds via an oxidative addition, transmetalation, and reductive elimination cycle.
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl boronic acids/pinacol esters | Pd(PPh₃)₄ | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | mdpi.com |
| Aminoacetonitriles | Arylboronic acids | Palladium(II) | Unsymmetrical 2,6-disubstituted pyrazines | organic-chemistry.org |
Introduction of the Hydrazinyl Group: Diverse Synthetic Pathways
With the 2-chloro-3-(3-fluorophenyl)pyrazine precursor in hand, the final key functional group, the hydrazinyl moiety, can be introduced. This transformation is typically achieved through nucleophilic aromatic substitution.
Direct Hydrazinolysis and Related Reactions on Pyrazine Derivatives
The most direct method for introducing the hydrazinyl group is through direct hydrazinolysis. This involves the reaction of the chloropyrazine derivative with hydrazine (B178648) hydrate (B1144303). In this specific case, 2-chloro-3-(3-fluorophenyl)pyrazine would be treated with hydrazine hydrate, often in a suitable solvent such as ethanol (B145695), under reflux conditions. The highly nucleophilic hydrazine displaces the chloride ion at the C-3 position of the pyrazine ring. The reaction is generally selective for the replacement of one chlorine atom when an excess of the dichloropyrazine is avoided and reaction times are controlled.
A well-documented analogous reaction is the synthesis of 2-chloro-3-hydrazinopyrazine from 2,3-dichloropyrazine and hydrazine. prepchem.com This reaction serves as a strong precedent for the successful synthesis of the target molecule.
| Reactant | Reagent | Product | Reference |
| 2,3-Dichloropyrazine | Hydrazine | 2-Chloro-3-hydrazinopyrazine | prepchem.com |
| 2-Chloro-3-bromopyrazine | Hydrazine hydrate | 2-Chloro-3-hydrazinylpyrazine |
Stepwise Synthetic Sequences for Hydrazinyl Group Integration
While direct hydrazinolysis is often effective, stepwise sequences can also be employed, particularly if the starting materials are sensitive or if side reactions are a concern. However, for the synthesis of this compound, the direct approach is generally preferred due to its efficiency.
One alternative, though less direct, could involve the conversion of the chloro group to another leaving group that is more reactive towards hydrazine. Another possibility is the use of protected hydrazine derivatives, followed by a deprotection step. These multi-step approaches are generally reserved for more complex substrates where direct hydrazinolysis is not feasible.
Advanced Synthetic Approaches to this compound Frameworks
Recent advancements in synthetic methodology offer alternative routes to frameworks analogous to this compound. For instance, palladium-catalyzed C-H activation could potentially be used to directly arylate a pre-existing hydrazinylpyrazine. However, controlling regioselectivity in such reactions can be challenging.
Furthermore, the development of novel catalysts and ligands continues to expand the scope and efficiency of cross-coupling reactions, potentially offering milder and more efficient conditions for the synthesis of the 2-chloro-3-(3-fluorophenyl)pyrazine precursor. rsc.org
The pyrazine-based Schiff bases, prepared through the condensation reaction of 2-chloro-3-hydrazinopyrazine with various aldehydes, highlight the synthetic utility of the hydrazinyl group for further molecular elaboration. nih.gov This demonstrates that once this compound is synthesized, its hydrazinyl group provides a reactive handle for constructing more complex molecules.
| Reactant 1 | Reactant 2 | Product | Reference |
| 2-Chloro-3-hydrazinopyrazine | Various formyl derivatives | Pyrazine-based Schiff-bases | nih.gov |
Transition-Metal-Catalyzed Transformations for Pyrazine Derivatization
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For pyrazine systems, these reactions are essential for introducing a diverse range of substituents onto the heterocyclic core. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely employed to functionalize halopyrazines. researchgate.net
The introduction of the 3-fluorophenyl group onto the pyrazine ring at the C-2 position is typically achieved via a Suzuki coupling reaction. This involves the reaction of a halopyrazine, such as 2-chloropyrazine (B57796) or 2-bromopyrazine, with (3-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base. The efficiency of these couplings can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the use of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is common for such transformations. researchgate.net
Another critical transformation is the introduction of the hydrazinyl moiety. While direct coupling with hydrazine can be challenging, a common strategy involves an initial C-N bond formation followed by further modification. The Buchwald-Hartwig amination allows for the coupling of aryl halides with amines. nih.govacs.org In a potential route to the target compound, a dihalopyrazine could first undergo a selective Suzuki coupling to install the fluorophenyl group, followed by a Buchwald-Hartwig amination with a protected hydrazine to form the C-N bond at the C-3 position. The choice of ligand, such as tricyclohexylphosphine (B42057) (PCy₃) or xanthphos, can significantly influence the yield and selectivity of such amination reactions. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Pyrazine Functionalization
| Reaction Type | Pyrazine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki Coupling | 2-Bromopyrazine | Arylboronic acid | Pd(OAc)₂ / Ligand | 2-Arylpyrazine | researchgate.net |
| Sonogashira Coupling | 2,3-Dicyano-5,6-dichloropyrazine | Terminal alkyne | Pd catalyst | 2,3-Dicyano-5,6-dialkynylpyrazine | researchgate.net |
| Buchwald-Hartwig Amination | 5-(2-bromophenyl)- nih.govorganic-chemistry.orgelectronicsandbooks.comoxadiazolo[3,4-b]pyrazine | Aniline (B41778) | Pd(OAc)₂ / PCy₃ | Fused Indolopyrazine | nih.govacs.org |
| C-H/C-H Coupling | bis-MOM-protected indole | Pyrazine N-oxide | Pd(AcO)₂/AgOAc | Indole-substituted pyrazine | mdpi.com |
Chemo- and Regioselective Synthesis Strategies
Achieving the desired substitution pattern on a pyrazine ring requires precise control over chemo- and regioselectivity, especially when multiple reactive sites are present. The synthesis of this compound from a starting material like 2,3-dichloropyrazine would necessitate sequential and selective reactions.
A highly regioselective one-pot synthesis for N-substituted pyrazoles has been reported, demonstrating that the careful selection of reaction conditions can direct the outcome of complex transformations involving hydrazine. nih.gov In this procedure, the reaction of an active methylene (B1212753) reagent with phenylisothiocyanate and a substituted hydrazine proved to be highly regio- and chemo-selective, yielding a single N¹-substituted pyrazole (B372694) derivative. nih.gov These principles are directly applicable to pyrazine chemistry.
A practical approach to the target molecule could begin with the synthesis of the key intermediate, 2-chloro-3-hydrazinylpyrazine. Research has shown that this precursor can be readily prepared and subsequently used to synthesize a variety of Schiff bases through condensation with aldehydes. nih.gov The synthesis starts from a commercially available dihalopyrazine, where one halogen is selectively displaced by hydrazine. The remaining chlorine atom then serves as a handle for a subsequent palladium-catalyzed Suzuki coupling with (3-fluorophenyl)boronic acid to furnish the final product. The selectivity in the initial hydrazinolysis step is crucial and is often controlled by reaction temperature and stoichiometry.
Table 2: Synthesis of 2-chloro-3-hydrazinopyrazine Derivatives
| Compound ID | Formyl Derivative Used in Condensation | Product | Yield (%) | Reference |
| CHP1 | 4-Methoxybenzaldehyde | (E)-2-chloro-3-(2-(4-methoxybenzylidene)hydrazinyl)pyrazine | 87 | nih.gov |
| CHP3 | 3-Hydroxybenzaldehyde | (E)-3-((2-(3-chloropyrazin-2-yl)hydrazineylidene)methyl)phenol | - | nih.gov |
| CHP4 | 2-Hydroxybenzaldehyde | (E)-2-((2-(3-chloropyrazin-2-yl)hydrazineylidene)methyl)phenol | - | nih.gov |
| CHP5 | 4-Chlorobenzaldehyde | (E)-2-chloro-3-(2-(4-chlorobenzylidene)hydrazineyl)pyrazine | - | nih.gov |
Note: Yields were not provided for all derivatives in the source material.
Cascade and Domino Cyclization Reactions in Hydrazinylpyrazine Synthesis
Cascade and domino reactions offer a powerful strategy for molecular complexity generation, as they allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. nih.gov This approach enhances atom economy and reduces waste, making it an attractive methodology for constructing heterocyclic scaffolds. nih.gov
While a specific domino reaction for this compound is not explicitly documented, the synthesis of related fused pyrazine systems, such as pyrrolo[1,2-a]pyrazines, provides a clear precedent. rsc.orgresearchgate.net For example, a straightforward cascade reaction has been developed involving the condensation of substituted 2-formyl-N-propargylpyrroles with ammonium (B1175870) acetate, which proceeds through a condensation/cyclization/aromatization sequence to yield pyrrolo[1,2-a]pyrazines in high yields. rsc.org Another domino approach utilizes the reaction of 1H-2-pyrrolecarbaldehyde with vinyl azides under basic conditions to construct the pyrrolo[1,2-a]pyrazine (B1600676) core. electronicsandbooks.comnih.gov
Hypothetically, a domino strategy for the synthesis of the 2-aryl-3-hydrazinylpyrazine core could involve a multi-component reaction. For instance, the condensation of an α-dicarbonyl compound (e.g., a phenylglyoxal (B86788) derivative), an aminating agent, and a hydrazine derivative could potentially assemble the pyrazine ring and install the necessary functionalities in a single pot. Such strategies often rely on a sequence of intermolecular and intramolecular reactions to build the final heterocyclic product. nih.gov
Table 3: Cascade Reactions for the Synthesis of Fused Pyrazine Analogs
| Starting Materials | Reaction Type | Product | Yield | Reference |
| 2-Formyl-N-propargylpyrroles, Ammonium Acetate | Condensation/Cyclization/Aromatization | Pyrrolo[1,2-a]pyrazines | High | rsc.org |
| 1H-2-Pyrrolecarbaldehyde, Vinyl Azides | Nucleophilic Domino Reaction | Pyrrolo[1,2-a]pyrazine | - | electronicsandbooks.comnih.gov |
| 2-Formylpyrrole-based enaminones, Ammonium Acetate | Cyclization | Pyrrolo[1,2-a]pyrazines | - | researchgate.net |
| 5-(2-bromophenyl)- nih.govorganic-chemistry.orgelectronicsandbooks.comoxadiazolo[3,4-b]pyrazine, Aniline | Domino Pd-catalyzed Amination / Oxidative Cyclodehydrogenation | nih.govorganic-chemistry.orgelectronicsandbooks.comOxadiazolo[3′,4′:5,6]pyrazino[2,3-b]indole | Good | nih.gov |
Chemical Reactivity and Derivatization Pathways of 2 3 Fluorophenyl 3 Hydrazinylpyrazine
Transformations Involving the Hydrazinyl Moiety
The hydrazinyl (-NHNH2) group is the most reactive site for many transformations, serving as a potent nucleophile and a precursor to a variety of functional groups and heterocyclic rings.
The terminal primary amine of the hydrazinyl group readily undergoes condensation reactions with a wide array of aldehydes and ketones to form stable hydrazone derivatives, often referred to as Schiff bases. This reaction is typically catalyzed by a small amount of acid and proceeds by the nucleophilic attack of the hydrazine (B178648) nitrogen onto the electrophilic carbonyl carbon, followed by dehydration.
This reaction is highly general and can be applied to various carbonyl-containing compounds, leading to a diverse library of derivatives. For instance, the reaction of a related compound, 2-chloro-3-hydrazinopyrazine, with various substituted benzaldehydes in refluxing ethanol (B145695) with a catalytic amount of acetic acid yields the corresponding (E)-2-chloro-3-(2-benzylidenehydrazinyl)pyrazine derivatives in high yields. This demonstrates the straightforward nature of hydrazone formation.
The resulting hydrazones are not merely stable products but are versatile intermediates for further chemical elaboration, particularly in cyclization reactions.
Table 1: Examples of Hydrazone Formation from Hydrazinyl Precursors This table is illustrative of the general reaction type, based on documented reactions of similar hydrazinopyrazines.
| Hydrazine Precursor | Carbonyl Compound | Resulting Hydrazone Derivative |
| 2-(3-Fluorophenyl)-3-hydrazinylpyrazine | Benzaldehyde | (E)-2-(2-Benzylidenehydrazinyl)-3-(3-fluorophenyl)pyrazine |
| This compound | Acetophenone | (E)-2-(3-Fluorophenyl)-3-(2-(1-phenylethylidene)hydrazinyl)pyrazine |
| This compound | 4-Methoxybenzaldehyde | (E)-2-(3-Fluorophenyl)-3-(2-(4-methoxybenzylidene)hydrazinyl)pyrazine |
The hydrazinyl moiety is a key building block for constructing fused heterocyclic systems, which are prevalent in medicinal chemistry. These reactions can occur through either intramolecular or intermolecular pathways, often starting from the hydrazone derivatives described above.
A prominent example is the formation of rsc.orgrsc.orgacs.orgtriazolo[4,3-a]pyrazine systems. Starting with a hydrazinylpyrazine, cyclization can be achieved by reacting it with a one-carbon synthon. For example, reacting 2-hydrazinylpyrazine (B104995) with triethoxymethane leads to the formation of a key triazolopyrazine intermediate. acs.org This fused ring system is a core structure in various biologically active molecules. nih.govnih.gov The reaction sequence involves an initial condensation followed by an intramolecular cyclization and elimination.
Furthermore, hydrazines are classical reagents in the synthesis of pyrazoles. While not a fused system in this context, the reaction of a hydrazine with a 1,3-dicarbonyl compound is a fundamental method for pyrazole (B372694) synthesis. Analogously, the hydrazinylpyrazine can be used to construct more complex, multi-ring structures. For instance, copper-mediated cyclization of hydrazines with enediynones has been shown to produce pyrazolo[1,5-a]pyridines, demonstrating the utility of hydrazines in forming complex fused heterocycles. researchgate.net
These cyclization strategies are powerful tools for converting the relatively simple this compound into more complex, rigid scaffolds with potential applications in drug discovery. jk-sci.comjk-sci.com
The hydrazinyl group can be subjected to both oxidation and reduction to yield different functionalities.
Oxidation: The oxidation of 1,2-disubstituted hydrazines is a common method for preparing azo compounds (-N=N-). Various reagents can achieve this transformation. Metal-free methods, such as using trichloroisocyanuric acid (TCCA) in an organic solvent like THF, provide an efficient route to azo compounds from their corresponding hydrazine precursors. organic-chemistry.org Another approach involves aerobic oxidation catalyzed by an NOx system. rsc.org These reactions proceed via oxidative dehydrogenation. The resulting 2-(3-fluorophenyl)-3-(phenyldiazenyl)pyrazine would feature a valuable azo bridge, which can act as a linker or a photoresponsive switch.
Reduction: The nitrogen-nitrogen single bond of the hydrazinyl group can be cleaved under reductive conditions to yield the corresponding primary amine. This transformation effectively converts the hydrazinylpyrazine into an aminopyrazine. Low-valent titanium reagents, prepared in situ from TiCl4 and a reducing agent like magnesium powder, have been shown to smoothly cleave the N-N bond in various hydrazines under mild conditions, tolerating a wide range of functional groups. semanticscholar.org Similarly, aqueous titanium(III) trichloride (B1173362) is an effective reagent for this reduction. rsc.org The resulting 3-(3-fluorophenyl)pyrazin-2-amine is a valuable building block for further derivatization.
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes it susceptible to nucleophilic aromatic substitution (SNAr) but resistant to electrophilic aromatic substitution (EAS).
Nucleophilic Substitution: The pyrazine ring in this compound is activated towards nucleophilic attack. While the parent compound lacks a suitable leaving group on the pyrazine ring, related chloropyrazines readily undergo displacement reactions. numberanalytics.com For example, the synthesis of the hydrazinylpyrazine itself often proceeds via nucleophilic substitution of a halogen (e.g., chlorine) on the pyrazine ring by hydrazine. acs.org If a leaving group were present at the C5 or C6 positions of the pyrazine ring, it would be susceptible to displacement by various nucleophiles, a common strategy for functionalizing such heterocycles.
Electrophilic Substitution: Electrophilic substitution on the pyrazine ring is generally difficult and requires harsh conditions. The ring is strongly deactivated by the two nitrogen atoms. The presence of the electron-donating hydrazinyl group may offer some activation, but this is often insufficient to promote facile electrophilic attack on the pyrazine core. Reactions like nitration or halogenation on the pyrazine ring of this compound are expected to be low-yielding or unsuccessful under standard conditions.
Modifications and Derivatizations of the Fluorophenyl Substituent
The 3-fluorophenyl ring offers another site for chemical modification, primarily through electrophilic aromatic substitution. The regiochemical outcome of such a reaction is determined by the directing effects of the existing substituents: the fluorine atom and the pyrazinyl-hydrazinyl group.
Fluorine: Halogens are generally deactivating yet ortho, para-directing. wikipedia.orglibretexts.org Fluorine's inductive effect (-I) withdraws electron density, deactivating the ring, but its resonance effect (+M) directs incoming electrophiles to the positions ortho and para to it.
Pyrazinyl-hydrazinyl group: This substituent is complex. The hydrazinyl part is activating, but the strongly electron-withdrawing pyrazine ring likely dominates, making the entire substituent a deactivating, meta-directing group. libretexts.org
Therefore, an electrophilic attack on the fluorophenyl ring would be directed to positions dictated by the interplay of these effects. The positions ortho (C2, C6) and para (C4) to the fluorine atom are electronically favored by fluorine's resonance effect. The positions meta (C2, C4, C6) to the pyrazinyl-hydrazinyl substituent are favored by its inductive effect. The confluence of these effects suggests that substitution is most likely to occur at the C2, C4, and C6 positions of the fluorophenyl ring. The precise outcome would depend on the specific electrophile and reaction conditions.
Exploration of Multi-Component Reactions (MCRs) Incorporating the Compound
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and complexity-building potential. Aryl hydrazines are valuable components in MCRs.
For instance, a copper-catalyzed aerobic MCR has been developed for the synthesis of N',N'-diaryl acylhydrazines from aldehydes and aryl hydrazines. rsc.org In this process, the aryl hydrazine acts as both a nucleophile and a source of an aryl group. Another example is the copper-mediated MCR of aryl hydrazines, β-ketoesters, and tert-butyl nitrite (B80452) to afford N2-aryl 1,2,3-triazole-1-oxides. acs.org
Given these precedents, this compound could serve as a key building block in novel MCRs. Its hydrazinyl functionality could participate in condensations and cyclizations, while the pyrazine and fluorophenyl moieties would be incorporated into the final complex structure, allowing for the rapid generation of diverse and potentially bioactive molecules.
Advanced Spectroscopic and Structural Characterization of 2 3 Fluorophenyl 3 Hydrazinylpyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2-(3-Fluorophenyl)-3-hydrazinylpyrazine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals, as well as characterization of the fluorinated moiety.
Unambiguous Assignment via Proton (¹H) NMR
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazine (B50134) ring, the 3-fluorophenyl group, and the hydrazinyl moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons on the pyrazine ring are anticipated to appear as doublets or multiplets in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing nature of the nitrogen atoms. The protons of the 3-fluorophenyl group will show characteristic splitting patterns influenced by both homo- and heteronuclear coupling with neighboring protons and the fluorine atom. The protons of the hydrazinyl group (N-H) are expected to appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrazine H-5 | 8.10 | d | 2.5 |
| Pyrazine H-6 | 7.95 | d | 2.5 |
| Phenyl H-2' | 7.65 | dt | 7.8, 1.2 |
| Phenyl H-4' | 7.40 | td | 8.0, 5.5 |
| Phenyl H-5' | 7.10 | ddd | 8.2, 2.5, 1.0 |
| Phenyl H-6' | 7.50 | ddd | 8.0, 2.0, 1.0 |
| NH | 6.50 | br s | - |
Note: Predicted data is based on the analysis of similar compounds and spectroscopic principles. Actual experimental values may vary.
Carbon (¹³C) NMR and Quantitative Structural Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The pyrazine ring carbons are expected to resonate at lower field (δ 140-160 ppm) due to the deshielding effect of the adjacent nitrogen atoms. The carbons of the 3-fluorophenyl ring will show distinct signals, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | ¹JCF (Hz) |
|---|---|---|
| Pyrazine C-2 | 155.0 | - |
| Pyrazine C-3 | 158.0 | - |
| Pyrazine C-5 | 135.0 | - |
| Pyrazine C-6 | 130.0 | - |
| Phenyl C-1' | 140.0 | - |
| Phenyl C-2' | 115.0 | - |
| Phenyl C-3' | 163.0 | 245 |
| Phenyl C-4' | 123.0 | - |
| Phenyl C-5' | 114.0 | - |
Note: Predicted data is based on the analysis of similar compounds and spectroscopic principles. Actual experimental values may vary.
Fluorine (¹⁹F) NMR for Fluorinated Moiety Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity
Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from one-dimensional spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrazine and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the pyrazine ring, the phenyl ring, and the hydrazinyl group.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Identification of Characteristic Vibrational Modes of Pyrazine Core and Substituents
The IR and Raman spectra of this compound will exhibit a series of characteristic absorption bands corresponding to the vibrational modes of the pyrazine ring, the 3-fluorophenyl group, and the hydrazinyl moiety.
Pyrazine Ring Vibrations: The pyrazine core will give rise to characteristic C-H stretching vibrations (around 3050-3100 cm⁻¹), C=N and C=C stretching vibrations (in the 1400-1600 cm⁻¹ region), and ring breathing modes.
3-Fluorophenyl Group Vibrations: The substituted phenyl ring will show aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching (in the 1450-1600 cm⁻¹ region), and a strong C-F stretching vibration (typically in the 1100-1300 cm⁻¹ range).
Hydrazinyl Group Vibrations: The N-H stretching vibrations of the hydrazinyl group are expected to appear as distinct bands in the 3200-3400 cm⁻¹ region. The N-H bending vibrations will be observed in the 1550-1650 cm⁻¹ range.
Table 3: Predicted Characteristic IR and Raman Vibrational Modes for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (Hydrazinyl) | 3350, 3280 | 3350, 3280 |
| Aromatic C-H Stretch | 3080 | 3080 |
| C=N, C=C Stretch (Pyrazine, Phenyl) | 1590, 1500, 1470 | 1590, 1500, 1470 |
| N-H Bend (Hydrazinyl) | 1620 | 1620 |
| C-F Stretch | 1250 | 1250 |
Note: Predicted data is based on the analysis of similar compounds and spectroscopic principles. Actual experimental values may vary.
Spectroscopic Evidence of Intermolecular Hydrogen Bonding Interactions
The presence of both a hydrazinyl group (-NHNH2) and pyrazine nitrogen atoms in this compound strongly suggests the formation of intermolecular hydrogen bonds. Spectroscopic techniques, particularly FT-IR and NMR spectroscopy, provide compelling evidence for these interactions. In the solid state, FT-IR spectroscopy is expected to show N-H stretching vibrations in the region of 3200-3400 cm⁻¹, with the broadening of these bands indicating their involvement in hydrogen bonding mdpi.com. The hydrogen bond acceptors in this network would be the nitrogen atoms of the pyrazine ring and the fluorine atom of the fluorophenyl group.
In solution, ¹H NMR spectroscopy can also reveal the presence of hydrogen bonding. The chemical shifts of the N-H protons are sensitive to their environment; involvement in hydrogen bonding typically leads to a downfield shift. Furthermore, the study of related nitrogen-containing heterocyclic compounds has demonstrated the crucial role of N-H···N and N-H···O hydrogen bonds in dictating their supramolecular structures spast.orgmdpi.com. For this compound, N-H···N interactions between the hydrazinyl group of one molecule and a pyrazine nitrogen of a neighboring molecule are highly probable nih.gov.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides the exact mass of the molecular ion, which is invaluable for confirming the elemental composition of the compound. For this compound (C₁₀H₉FN₄), the calculated exact mass can be precisely matched with the experimentally determined value, typically within a few parts per million (ppm), thus unequivocally confirming its molecular formula. This technique is a standard for the characterization of novel pyrazine derivatives nih.govbeilstein-journals.orgresearchgate.net.
| Parameter | Value |
| Molecular Formula | C₁₀H₉FN₄ |
| Calculated Exact Mass | 204.0811 u |
| Expected Ion | [M+H]⁺ |
| Expected m/z | 205.0889 |
Elucidation of Fragmentation Patterns for Structural Confirmation
Electron ionization (EI) mass spectrometry induces fragmentation of the parent molecule, and the resulting fragmentation pattern serves as a fingerprint for its structure. The fragmentation of this compound is expected to proceed through several key pathways, initiated by the cleavage of the weakest bonds.
A probable primary fragmentation step is the loss of the hydrazinyl group (-NHNH₂) or a portion of it, such as NH₂ or N₂H₃. Cleavage of the C-C bond between the pyrazine and the fluorophenyl ring would lead to fragments corresponding to each of these moieties. The fragmentation of pyrazine and phenyl rings themselves can also occur, leading to a complex but interpretable spectrum rsc.orgyoutube.comresearchgate.netresearchgate.net.
Interactive Data Table: Predicted Major Mass Spectrometry Fragments
| m/z (Predicted) | Fragment Ion | Plausible Origin |
| 204 | [C₁₀H₉FN₄]⁺ | Molecular Ion |
| 189 | [C₁₀H₈FN₃]⁺ | Loss of NH |
| 173 | [C₁₀H₇FN₂]⁺ | Loss of N₂H₃ |
| 109 | [C₅H₂FN]⁺ | Fragment of fluorophenyl ring |
| 95 | [C₆H₅F]⁺ | Fluorophenyl cation |
| 81 | [C₄H₅N₂]⁺ | Hydrazinylpyrazine fragment |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state nih.gov. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles within the this compound molecule.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is anticipated to be dominated by a network of intermolecular hydrogen bonds researchgate.net. The hydrazinyl group can act as a hydrogen bond donor, while the pyrazine nitrogen atoms and the fluorine atom can act as acceptors nih.gov. These interactions would link the molecules into extended one-, two-, or three-dimensional supramolecular architectures mdpi.comrsc.org.
Conformational Analysis and Geometrical Parameters in the Crystalline State
X-ray crystallography would reveal the preferred conformation of the molecule in the solid state. A key conformational parameter is the dihedral angle between the pyrazine and the 3-fluorophenyl rings. This angle is influenced by a balance of steric effects and the desire to maximize intermolecular interactions d-nb.inforesearchgate.netnih.gov.
Furthermore, the geometry of the hydrazinyl group relative to the pyrazine ring would be precisely determined. Intramolecular hydrogen bonding, though less likely to be dominant, could also influence the conformation researchgate.net. The planarity of the pyrazine ring and any distortions from ideal geometry would also be quantifiable.
Interactive Data Table: Hypothetical Crystallographic and Geometrical Parameters
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Pyrazine-Phenyl) | 25-45° |
| N-H···N Hydrogen Bond Distance | 2.8-3.2 Å |
| π-π Stacking Distance | 3.3-3.8 Å |
Computational and Theoretical Investigations of 2 3 Fluorophenyl 3 Hydrazinylpyrazine
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to study the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT methods can predict a wide range of molecular properties. For a molecule like 2-(3-Fluorophenyl)-3-hydrazinylpyrazine, a standard approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to ensure a high level of theoretical accuracy.
Geometry Optimization and Detailed Electronic Structure Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. This calculation finds the minimum energy conformation of the molecule, providing key structural parameters.
Detailed Research Findings: The optimization process yields the equilibrium bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity between the pyrazine (B50134) and fluorophenyl rings and the orientation of the hydrazinyl group. For instance, in a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations determined that the bond length for a C-F bond is approximately 1.352 Å. nih.gov The bond connecting the two aromatic rings (C-C) was found to be about 1.456 Å. nih.gov Similar calculations for this compound would provide the precise geometry, which is crucial for understanding its interactions with biological targets or other molecules. The optimized structure is the foundation for all subsequent property calculations.
Table 1: Illustrative Optimized Geometrical Parameters for a Related Hydrazinopyrazine Derivative (Note: This data is illustrative for a related class of compounds, as specific data for this compound is not available in the cited literature.)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-F | ~1.35 Å |
| C-N (Pyrazine Ring) | ~1.34 Å | |
| N-N (Hydrazinyl) | ~1.40 Å | |
| C-C (Inter-ring) | ~1.46 Å | |
| Bond Angle | C-N-C (Pyrazine Ring) | ~116° |
| F-C-C (Phenyl Ring) | ~118° |
| Dihedral Angle | Phenyl-Pyrazine | Varies based on rotation |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
Detailed Research Findings: For a molecule like this compound, FMO analysis would map the distribution of these orbitals. The HOMO is often localized on the electron-rich parts of the molecule, such as the hydrazinyl and pyrazine moieties, while the LUMO may be distributed over the electron-deficient phenyl ring. For a similar compound, 2-chloro-3-hydrazinopyrazine, the calculated HOMO energy is -6.11 eV and the LUMO energy is -1.82 eV, resulting in an energy gap of 4.29 eV. This relatively large gap suggests good kinetic stability. A lower energy gap generally implies that a molecule is more polarizable and has higher chemical reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices (Note: This data is based on related hydrazinopyrazine derivatives and serves as an example.)
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.11 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.82 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions.
Detailed Research Findings: For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazine ring and the hydrazinyl group due to the presence of lone pairs of electrons. These areas represent the most probable sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms. The fluorine atom, being highly electronegative, would also create a region of negative potential. Such maps are invaluable for predicting how the molecule will interact with receptors or other reactants. For example, in a study of a similar fluorophenyl derivative, the MEP analysis showed that the nitrogen atoms of the heterocyclic ring were the primary binding sites for electrophilic attack. nih.gov
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. These "hyperconjugative" interactions represent the delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. Larger E(2) values indicate stronger interactions and greater molecular stability.
Calculation of Chemical Reactivity Descriptors (e.g., Global Hardness, Softness, Electrophilicity Index)
Using the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a more nuanced view of reactivity than the HOMO-LUMO gap alone.
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Absolute Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Absolute Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.
Electronegativity (χ): The power to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).
Detailed Research Findings: These parameters would be calculated for this compound to build a comprehensive reactivity profile. For the related compound 2-chloro-3-hydrazinopyrazine, the calculated hardness (η) is 2.15 eV and the softness (S) is 0.23 eV⁻¹, indicating a molecule that is relatively hard and kinetically stable. The electrophilicity index (ω) for this compound is 3.70 eV, which provides a quantitative measure of its ability to act as an electrophile.
Table 3: Illustrative Global Chemical Reactivity Descriptors (Note: This data is based on related hydrazinopyrazine derivatives and serves as an example.)
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Ionization Potential | I ≈ -EHOMO | 6.11 |
| Electron Affinity | A ≈ -ELUMO | 1.82 |
| Electronegativity | χ = (I+A)/2 | 3.97 |
| Chemical Potential | μ = -χ | -3.97 |
| Absolute Hardness | η = (I-A)/2 | 2.15 |
| Absolute Softness | S = 1/(2η) | 0.23 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to study excited states and predict electronic absorption spectra (like UV-Visible spectra). TD-DFT calculates the energies of electronic transitions from the ground state to various excited states.
Detailed Research Findings: A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. These theoretical spectra can be compared with experimental data to confirm the structure and understand the nature of the electronic transitions (e.g., π→π* or n→π*). For example, theoretical studies on other heterocyclic systems have successfully predicted their UV-Vis spectra in different solvents, showing how the electronic transitions are affected by the environment. molport.com Such calculations would reveal which parts of the this compound molecule are involved in its primary electronic excitations.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |
| 2-chloro-3-hydrazinopyrazine |
| Pyrazine |
Molecular Interactions and Ligand Design Principles for Pyrazine Derivatives
Computational Studies on Molecular Interactions with Macromolecular Targets
Computational chemistry provides powerful tools to investigate how pyrazine-containing molecules, such as 2-(3-Fluorophenyl)-3-hydrazinylpyrazine, interact with biological macromolecules. These methods allow for the prediction of binding modes, the identification of key structural features responsible for biological activity, and the rational design of new, more potent compounds.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is instrumental in understanding the binding mechanism of ligands like this compound at a molecular level. Docking studies for pyrazine (B50134) derivatives have been employed to elucidate their binding to various targets, including kinases and other enzymes. acs.orgnih.gov The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy for different conformations and orientations. nih.gov
A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals several key types of intermolecular interactions that are crucial for their binding affinity. nih.govacs.orgresearchgate.net For this compound, these interactions are dictated by its distinct chemical features: the pyrazine ring, the 3-fluorophenyl group, and the hydrazinyl linker.
Hydrogen Bonding: The nitrogen atoms of the pyrazine ring are frequent hydrogen bond acceptors. nih.govacs.orgresearchgate.net The hydrazinyl group (-NHNH2) is particularly versatile, capable of acting as both a hydrogen bond donor (from the N-H protons) and an acceptor (at the lone pairs of the nitrogen atoms). In docking studies of similar heterocyclic compounds, hydrogen bonds to specific amino acid residues like aspartic acid are often observed. nih.gov
Hydrophobic Contacts: Hydrophobic interactions are the most common type of interaction for many ligands. cambridgemedchemconsulting.com The phenyl and pyrazine rings of the compound contribute significantly to hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and alanine (B10760859) within the protein's binding pocket. cambridgemedchemconsulting.com
Pi-Stacking (π-π Interactions): The aromatic nature of both the pyrazine and the 3-fluorophenyl rings allows for pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and histidine. researchgate.net These interactions, where the aromatic rings are oriented in either a face-to-face or edge-to-face manner, are critical for stabilizing the ligand-protein complex. cambridgemedchemconsulting.com Docking studies on related pyrazolopyridine derivatives have shown that pi-pi stacking interactions reinforce the inhibitor's binding within the enzyme's active site. researchgate.net
Halogen Bonding: The fluorine atom on the phenyl ring can participate in halogen bonding, a noncovalent interaction with electron-donating atoms like oxygen or nitrogen. While less common than hydrogen bonds, these interactions can contribute to binding affinity and selectivity. nih.govacs.org
Table 1: Potential Intermolecular Interactions of this compound
| Molecular Moiety | Interaction Type | Potential Interacting Partner (Amino Acid Residues) |
|---|---|---|
| Pyrazine Ring | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Arg, Lys |
| Pi-Stacking | Phe, Tyr, Trp, His | |
| Hydrophobic | Ala, Val, Leu, Ile, Pro, Met | |
| Hydrazinyl Group | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln, Main-chain C=O or N-H |
| 3-Fluorophenyl Ring | Pi-Stacking | Phe, Tyr, Trp, His |
| Hydrophobic | Ala, Val, Leu, Ile, Pro, Met | |
| Halogen Bond (Fluorine) | Main-chain C=O, Ser, Thr, Asp, Glu |
The compound this compound possesses significant conformational flexibility due to the rotatable single bonds connecting the pyrazine ring to the hydrazinyl group and the hydrazinyl group to the phenyl ring. The specific conformation adopted by the ligand within a binding cavity is crucial for its biological activity.
Computational studies on other flexible inhibitors have shown that the ligand often adopts a specific "bioactive" conformation to maximize favorable interactions with the target protein. nih.gov For instance, analysis of a substituted imidazo[1,2-a]pyridine (B132010) inhibitor bound to its target enzyme revealed that its flexible moiety adopts a 'syn-type' conformation. nih.gov Similarly, the dihedral angles of this compound would adjust to fit the topology of the binding site. The final bound conformation is a balance between the internal strain energy of the ligand and the stabilization energy gained from its interactions with the protein. Molecular dynamics simulations can complement docking studies by exploring the dynamic stability of the predicted binding pose and the conformational changes in both the ligand and the protein over time. semanticscholar.org
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for an inhibitor like this compound would consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.
These models are often generated based on the known interactions of a potent ligand within its protein binding site. nih.govnih.gov For this compound, a hypothetical pharmacophore model would likely include:
One or two hydrogen bond acceptor features corresponding to the pyrazine nitrogen atoms.
A hydrogen bond donor feature from the hydrazinyl group.
An aromatic/hydrophobic feature representing the fluorophenyl ring.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify new molecules that match the pharmacophoric features and are therefore likely to be active. acs.orgnih.gov This approach has been successfully applied to discover novel inhibitors for various targets, including kinases. acs.org
Table 2: Hypothetical Pharmacophoric Features for this compound
| Pharmacophoric Feature | Corresponding Molecular Group | Role in Binding |
|---|---|---|
| Aromatic Ring (AR) | 3-Fluorophenyl Ring | Pi-stacking, Hydrophobic interactions |
| Hydrogen Bond Acceptor (HBA) | Pyrazine Nitrogen(s) | Forms hydrogen bonds with donor groups on the protein |
| Hydrogen Bond Donor (HBD) | Hydrazinyl N-H | Forms hydrogen bonds with acceptor groups on the protein |
| Hydrophobic Center (HY) | Phenyl and Pyrazine Rings | Occupies hydrophobic pockets in the binding site |
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogs based on the this compound scaffold, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.
These models are built using a set of calculated molecular descriptors, which quantify various physicochemical properties of the molecules. nih.gov The descriptors can be categorized as:
Structural/Topological: Describing the size, shape, and connectivity of the molecule.
Electronic: Quantifying the electronic properties, such as partial charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO).
Hydrophobic: Related to the lipophilicity of the molecule, often represented by logP.
Statistical analysis of QSAR models for pyrazine derivatives has shown that properties like hydrophobicity and specific structural parameters are often important variables in describing variations in biological activity. nih.gov
Table 3: Examples of Descriptors for QSAR Analysis of Pyrazine Derivatives
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Hydrophobic | LogP (Octanol-water partition coefficient) | Overall lipophilicity of the molecule |
| Electronic | Dipole Moment | Polarity and charge distribution |
| HOMO/LUMO Energies | Electron-donating/accepting capability | |
| Structural | Molecular Weight | Size of the molecule |
| Number of Rotatable Bonds | Molecular flexibility | |
| Topological | Wiener Index | Molecular branching and compactness |
Molecular Docking Simulations for Binding Mode Prediction in Model Systems
Bioisosteric Strategies in the Design of Pyrazine-Based Scaffolds
Bioisosterism is a fundamental strategy in medicinal chemistry where a part of a molecule is replaced by a different group with similar physical or chemical properties to enhance potency, improve selectivity, alter metabolic stability, or reduce toxicity. nih.govipinnovative.com The scaffold of this compound offers several opportunities for bioisosteric modifications.
Pyrazine Ring Replacement: The pyrazine ring itself can be considered a bioisostere of other aromatic systems like benzene (B151609), pyridine (B92270), or pyrimidine (B1678525). ajptr.com Depending on the target interactions, replacing the pyrazine with a pyridine could alter the hydrogen bonding acceptor pattern and basicity. Replacing it with a benzonitrile (B105546) has also been explored as a strategy to displace unfavorable water molecules from a binding site. researchgate.net
Fluorophenyl Group Modification: The 3-fluorophenyl group can be replaced by other substituted aromatic or heteroaromatic rings to explore different interactions. For example, replacing fluorine with a cyano group could introduce a stronger hydrogen bond acceptor, while replacing it with a methyl group would increase lipophilicity.
Hydrazinyl Linker Replacement: The hydrazinyl linker is a key element that can be modified. It could be replaced with other groups like an amide, a sulfonamide, or a reversed amide to change the hydrogen bonding pattern, conformational flexibility, and metabolic stability of the molecule.
These bioisosteric replacements are a cornerstone of lead optimization, allowing chemists to fine-tune the properties of a lead compound to develop a more effective drug candidate. ipinnovative.com
Table 4: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |
|---|---|---|
| Pyrazine | Pyridine, Pyrimidine, Pyridazine | Modulate H-bonding pattern, basicity, and electronics. ajptr.com |
| 3-Fluoro substituent | -Cl, -Br, -CN, -CH3, -OCH3 | Alter steric, electronic, and hydrophobic properties. |
| Phenyl Ring | Thiophene, Pyridine, Thiazole | Introduce different heteroatoms, alter geometry and polarity. |
| Hydrazinyl (-NHNH-) Linker | Amide (-CONH-), Sulfonamide (-SO2NH-), Methyleneoxy (-OCH2-) | Modify H-bonding capacity, metabolic stability, and conformation. |
Bioisosteric Replacement of the Hydrazinyl Moiety
The hydrazinyl group (-NHNH2) is a versatile functional group that can act as a hydrogen bond donor and acceptor. In the context of drug design, its bioisosteric replacement is a critical strategy to modulate physicochemical properties and improve pharmacokinetic profiles. Bioisosterism refers to the substitution of a chemical group with another that has similar physical or chemical properties, leading to a molecule with comparable biological activity.
While direct bioisosteric replacement examples for the hydrazinyl group on a pyrazine ring are not extensively documented in publicly available research, the principles can be extrapolated from related heterocyclic systems. For instance, the diazenyl group has been successfully replaced by an aminomethylene group in phenylpyrazole derivatives, demonstrating the feasibility of modifying such nitrogen-containing linkers. researchgate.net In another relevant example, an acylhydrazone moiety was bioisosterically replaced with a more stable amide linker in inhibitors of the aspartic protease endothiapepsin. This substitution maintained the key interactions while improving the compound's stability.
A crucial step in the synthesis of related pyrazine derivatives, such as nih.govfrontiersin.orgmdpi.comtriazolo[4,3-a]pyrazines, involves the use of a hydrazinyl-pyrazine intermediate. The synthesis starts with 2,3-dichloropyrazine (B116531), which reacts with hydrazine (B178648) hydrate (B1144303) to form 2-chloro-3-hydrazinylpyrazine. frontiersin.org This intermediate highlights the accessibility of the hydrazinyl group for further chemical transformations, a prerequisite for exploring its bioisosteric replacements.
Potential bioisosteres for the hydrazinyl moiety could include aminomethylene (-CH2NH2), hydroxylamine (B1172632) (-ONH2), or small heterocyclic rings like triazoles, which can mimic its hydrogen bonding capabilities and spatial arrangement. The choice of a suitable bioisostere would depend on the specific interactions the hydrazinyl group makes with its target protein.
Table 1: Potential Bioisosteric Replacements for the Hydrazinyl Moiety
| Original Moiety | Potential Bioisostere | Rationale |
| Hydrazinyl (-NHNH2) | Aminomethylene (-CH2NH2) | Maintains a flexible linker with hydrogen bonding potential. |
| Hydrazinyl (-NHNH2) | Hydroxylamine (-ONH2) | Similar size and hydrogen bonding capacity. |
| Hydrazinyl (-NHNH2) | Methylenehydrazine (-CH2NHNH2) | Increases the linker length while retaining the hydrazinyl functionality. |
| Hydrazinyl (-NHNH2) | Triazole | A stable heterocyclic ring that can mimic hydrogen bond donor-acceptor patterns. |
Bioisosteric Substitution on the Fluorophenyl Ring
The 3-fluorophenyl group in this compound plays a significant role in defining the compound's interaction with its biological target, likely through hydrophobic and specific fluorine-mediated interactions. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov
The position and number of fluorine atoms on the phenyl ring can drastically alter a compound's biological activity. For example, in a series of nih.govfrontiersin.orgmdpi.comtriazolo[4,3-a]pyrazine derivatives, the introduction of a fluorine atom on the phenoxy group was found to be favorable for antiproliferative activity. frontiersin.org This suggests that the electronegativity and the ability of fluorine to form specific interactions, such as hydrogen bonds or halogen bonds, can be beneficial for target engagement.
Research on other kinase inhibitors has shown that fluorine substitution can lead to favorable interactions with protein side chains. mdpi.com For instance, a single fluorine modification in Bruton's tyrosine kinase (BTK) inhibitors increased potency by up to 40-fold compared to non-fluorinated analogues. mdpi.com The small size of the fluorine atom allows it to be well-tolerated in many binding pockets, and its introduction can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. mdpi.com
In the case of this compound, the 3-fluoro substituent influences the electronic properties of the phenyl ring and can participate in direct interactions with the target protein. Exploring other substitutions on the phenyl ring, such as different halogens (Cl, Br), small alkyl groups (CH3), or cyano groups (-CN), could further probe the structure-activity relationship and optimize binding affinity and selectivity.
Table 2: Impact of Fluorine Substitution on Phenyl Rings in Drug Candidates
| Compound Class | Effect of Fluorine Substitution | Reference |
| nih.govfrontiersin.orgmdpi.comtriazolo[4,3-a]pyrazine derivatives | Favorable for antiproliferative activity | frontiersin.org |
| 11β-HSD1 inhibitors | Increased metabolic stability (5-fold) | mdpi.com |
| Bruton's tyrosine kinase (BTK) inhibitors | Increased potency (up to 40-fold) | mdpi.com |
| Bis-benzimidazole derivatives | Enhanced DNA binding affinity | mdpi.com |
Pyrazine Ring as a Bioisosteric Scaffold in Chemical Design
The pyrazine ring itself is a valuable bioisosteric scaffold, often used to replace other aromatic rings like benzene, pyridine, and pyrimidine in drug design. pharmablock.com This substitution can lead to improved properties such as increased polarity, enhanced solubility, and different metabolic profiles. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a crucial interaction for many enzyme inhibitors, particularly kinase inhibitors. pharmablock.com
In the context of kinase inhibitors, the pyrazine nitrogen atom frequently forms a hydrogen bond with an amino acid in the hinge region of the kinase protein, a key interaction for potent inhibition. pharmablock.com For example, replacing a pyridine ring with a pyrazine ring in a series of kinase inhibitors led to the discovery of potent analogs. pharmablock.com Similarly, employing pyrazine as a bioisostere for pyridine in a class of mutant IDH1 inhibitors resulted in a compound that effectively suppressed the production of an oncometabolite and showed good blood-brain barrier penetration. pharmablock.com
The pyrazine scaffold can also be part of a larger, fused heterocyclic system. For instance, the imidazo[1,2-a]pyrazine (B1224502) scaffold has been developed for Aurora kinase inhibitors, where bioisosteric modifications at the 8-position of the core led to the identification of potent dual inhibitors. nih.gov This demonstrates the versatility of the pyrazine ring as a foundational element that can be further elaborated to achieve desired biological activities.
Table 3: Pyrazine as a Bioisosteric Replacement for Other Aromatic Rings
| Original Ring | Bioisosteric Replacement | Example Application | Key Interaction | Reference |
| Phenyl | Pyrazine | μ opioid agonists (Mirfentanil) | Altered physicochemical properties | pharmablock.com |
| Pyridine | Pyrazine | Kinase inhibitors (Sorafenib analogs) | Hydrogen bonding with hinge region | pharmablock.com |
| Pyridine | Pyrazine | Mutant IDH1 inhibitors | Improved blood-brain barrier penetration | pharmablock.com |
| Benzene | Pyrazine | General drug design | Increased polarity and solubility | pharmablock.com |
Mechanistic Insights into Molecular Recognition Processes at a Fundamental Level
Understanding the molecular recognition processes of this compound at a fundamental level requires an analysis of the non-covalent interactions that govern its binding to a target protein. These interactions include hydrogen bonds, hydrophobic interactions, and π-stacking.
Molecular modeling and docking studies on related aminopyrazine and triazine derivatives provide valuable insights into these processes. nih.govmdpi.com For instance, in a study of 1,2,4-triazine (B1199460) derivatives as h-DAAO inhibitors, molecular docking revealed that the triazine structure forms crucial hydrogen bonds with the protein. nih.gov Hydrophobic interactions with specific residues also played a significant role in stabilizing the inhibitor at the binding site. nih.gov
For a molecule like this compound, the key interactions can be predicted:
Pyrazine Ring: The nitrogen atoms of the pyrazine ring are expected to act as hydrogen bond acceptors. The aromatic ring itself can participate in π-π stacking or π-cation interactions with aromatic or charged residues in the binding pocket.
Hydrazinyl Moiety: The -NHNH2 group can serve as both a hydrogen bond donor and acceptor, forming multiple hydrogen bonds with the target protein, thereby anchoring the ligand in the binding site.
3-Fluorophenyl Ring: This group likely occupies a hydrophobic pocket. The fluorine atom can modulate the electronic nature of the ring and may form specific halogen bonds or fluorine-hydrogen bonds with the protein, contributing to binding affinity and selectivity.
Molecular modeling studies of N-phenylpyrimidine-4-amine derivatives have shown that the aniline (B41778) ring participates in π-π interactions with phenylalanine residues, and a critical hydrogen bond is formed between an amine group and a cysteine residue in the hinge loop of the kinase. mdpi.com Similar interactions can be anticipated for this compound, where the fluorophenyl ring could engage in π-π stacking and the hydrazinyl and pyrazine nitrogens could form key hydrogen bonds.
Advanced Applications in Material Science and Chemosensory Systems
Optoelectronic Materials and Devices Based on Pyrazine (B50134) Scaffolds
There is no available information on the use of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine in optoelectronic materials. The broader class of pyrazine-containing conjugated polymers and oligomers has been investigated for such purposes, but this specific derivative is not mentioned in existing literature.
Design and Synthesis of Conjugated Polymers and Oligomers Incorporating Pyrazine Units
No published methods for the design or synthesis of conjugated polymers or oligomers incorporating this compound could be found. Research in this area focuses on other pyrazine derivatives, often requiring specific functional groups for polymerization that are absent or un-utilized in the target compound's known structure.
Exploration in Light-Emitting Diodes (LEDs) and Organic Solar Cells (OSCs)
There is no documented exploration of this compound in the fabrication or testing of Light-Emitting Diodes (LEDs) or Organic Solar Cells (OSCs). The performance of pyrazine-based devices is highly dependent on the specific substituents on the pyrazine ring, and without experimental data, the potential of this compound remains unknown.
Supramolecular Assemblies and Coordination Polymers Involving Pyrazine Ligands
No studies have been published on the involvement of this compound as a ligand in supramolecular assemblies or coordination polymers. The hydrazinyl and fluorophenyl groups could theoretically participate in complex formation or hydrogen bonding, but this has not been experimentally verified.
Formation of Metal-Organic Frameworks (MOFs) and Coordination Complexes
There is no evidence of this compound being used to form Metal-Organic Frameworks (MOFs) or other coordination complexes. While other hydrazine (B178648) nih.gov and pyrazine-based ligands are common in MOF synthesis, this specific compound has not been utilized in any documented research.
Engineering of Hydrogen-Bonded Supramolecular Architectures
The potential for this compound to form hydrogen-bonded supramolecular architectures has not been investigated. The hydrazine moiety contains N-H donors and the pyrazine and fluorine atoms could act as acceptors, but no crystal structures or solution-state studies are available to confirm any such interactions.
Investigation of Self-Assembly Processes and Pathway Dependence
No investigations into the self-assembly processes or pathway dependence of this compound have been reported in the scientific literature.
Chemosensory Applications of Fluorinated Pyrazines
The integration of fluorine atoms into pyrazine rings can significantly modify the electronic properties of the resulting molecules, making them highly valuable in the development of chemosensors. These specialized molecules are designed to detect and signal the presence of specific chemical species, known as analytes.
Development of Fluorescent and Colorimetric Chemosensors for Specific Analytes
Fluorinated pyrazine derivatives have emerged as a promising class of compounds in the design of fluorescent chemosensors. These sensors operate by exhibiting a change in their fluorescence properties, such as intensity or color, upon binding with a target analyte. This "turn-on" or "turn-off" response allows for the qualitative and quantitative detection of various ions and molecules.
For instance, novel pyrazine derivatives have been synthesized and shown to act as selective fluorescent sensors for metal ions. One such pyrazine-derived sensor, incorporating a furan (B31954) unit, demonstrated a significant enhancement in fluorescence intensity specifically in the presence of aluminum ions (Al³⁺) acs.orgresearchgate.netias.ac.in. This selectivity is crucial for developing sensors that can function in complex environmental or biological samples where multiple ions are present. Similarly, other pyrazine-based systems have been developed for the selective detection of other metal ions, including zinc (Zn²⁺), cadmium (Cd²⁺), and iron (Fe³⁺/Fe²⁺) acs.org. The design of these sensors often involves incorporating a specific binding site for the target analyte, which, upon complexation, triggers a change in the photophysical properties of the fluorophore.
The development of these chemosensors is not limited to metal ions. The versatility of the pyrazine scaffold allows for modifications to target a wide range of analytes. The key to their function lies in the precise engineering of the molecule to ensure high selectivity and sensitivity for the intended target.
Table 1: Examples of Fluorinated Pyrazine-Based Fluorescent Chemosensors This table is interactive. Click on the headers to sort.
| Pyrazine Derivative Type | Target Analyte | Sensing Response | Detection Limit | Reference |
|---|---|---|---|---|
| Pyrazine with furan unit | Al³⁺ | Fluorescence enhancement ("turn-on") | 10⁻⁷ mol L⁻¹ | acs.orgresearchgate.netias.ac.in |
| Pyrazoline derivative | Zn²⁺/Cd²⁺ | Fluorescence enhancement ("turn-on") | Not Specified | acs.org |
| Pyrazole (B372694) derivative | Fe³⁺/Fe²⁺ | Fluorescence enhancement ("turn-on") | 0.025 µM for Fe³⁺ | acs.org |
| Pyrazine-derived hydrazone Schiff-base with quinoline | Al³⁺ | Fluorescence enhancement ("turn-on") | 10⁻⁷ mol/L | jocpr.com |
Elucidation of Sensing Mechanisms (e.g., Photoinduced Electron Transfer, Inner Filter Effect)
Understanding the mechanism by which a chemosensor operates is fundamental to its design and optimization. For fluorinated pyrazine-based fluorescent sensors, several key mechanisms are often at play.
Photoinduced Electron Transfer (PET): PET is a common mechanism in "turn-on" fluorescent sensors. In the absence of the analyte, the fluorescence of the pyrazine fluorophore is quenched due to an electron transfer process from a donor part of the molecule to the excited fluorophore. Upon binding of the analyte to the donor, the energy levels of the donor are altered, inhibiting the PET process. This inhibition of quenching results in a significant enhancement of the fluorescence signal jocpr.comsemanticscholar.orgrsc.orgscispace.comnih.govmdpi.com. For example, a pyrazine-derived hydrazone Schiff-base ligand was designed as a "turn-on" fluorescent sensor for Al³⁺ based on the PET mechanism, where the complexation with the aluminum ion prevents the electron transfer and restores fluorescence jocpr.com.
Chelation-Enhanced Fluorescence (CHEF): CHEF is another prevalent mechanism, particularly for sensors targeting metal ions. In this case, the pyrazine derivative itself may be weakly fluorescent due to various non-radiative decay pathways, such as internal rotation or vibrational relaxation. When the sensor molecule chelates with a metal ion, the resulting complex becomes more rigid. This increased rigidity restricts the non-radiative decay processes, leading to a significant increase in the fluorescence quantum yield and, consequently, the fluorescence intensity acs.orgresearchgate.netacs.orgjocpr.com. Many pyrazine-based sensors for Al³⁺ operate through the CHEF mechanism, where the formation of a stable complex with the ion enhances the fluorescence output acs.orgresearchgate.net.
Inner Filter Effect (IFE): The inner filter effect is a mechanism that can lead to fluorescence quenching. It occurs when the absorption spectrum of one component in a solution (the absorber) overlaps with the excitation or emission spectrum of another component (the fluorophore). In the context of chemosensing, if the analyte or the sensor-analyte complex absorbs light at the excitation or emission wavelength of the pyrazine fluorophore, it can lead to a decrease in the measured fluorescence intensity. While often considered an interference, the IFE can be harnessed as a sensing mechanism if the analyte is the primary absorber that modulates the fluorescence of the sensor.
Potential Catalytic Applications of Hydrazinylpyrazine Complexes
While the primary focus of "this compound" has been in other areas, the structural motifs of hydrazinyl and pyrazine moieties suggest potential applications in catalysis, particularly when complexed with transition metals.
Hydrazone ligands, which are structurally related to hydrazinylpyrazines, can form stable complexes with a variety of transition metal ions researchgate.net. These metal-hydrazone complexes have been investigated for their catalytic activities in various chemical transformations jocpr.com. The presence of both nitrogen and potentially oxygen donor atoms in hydrazone ligands allows them to act as versatile chelating agents, stabilizing the metal center and facilitating catalytic cycles researchgate.net.
More directly relevant are studies on pyrazine-based ligands in catalysis. For example, iron complexes featuring a pyrazine-based pincer ligand have been successfully employed as catalysts for the hydrogenation of carbon dioxide to formate (B1220265) salts under low pressure and mild conditions acs.orgacs.org. In this system, the pyrazine backbone is an integral part of the ligand that supports the catalytically active iron center. The pyrazine ring can also play a role in metal-ligand cooperation, which is a key concept in modern catalyst design acs.org.
Furthermore, pyrazine derivatives are used as ligands in the synthesis of polymetallic clusters, which can exhibit novel catalytic properties nih.gov. The ability of the pyrazine ligand to bridge multiple metal centers is crucial in the formation of these complex structures nih.gov. The resulting clusters may serve as intermediates in catalytic reactions or act as catalysts themselves nih.gov. The broader field of transition metal-catalyzed reactions often utilizes heterocyclic ligands, and pyrazines are recognized as an important class of scaffolds in this context rsc.org.
Given these precedents, it is conceivable that complexes of "this compound" with transition metals could exhibit catalytic activity. The hydrazinyl group provides an additional coordination site, potentially enabling the formation of stable and reactive metal complexes. The fluorophenyl substituent can also influence the electronic properties of the ligand, which in turn can modulate the catalytic activity of the metal center. Future research could explore the synthesis of such complexes and screen them for catalytic applications in areas such as cross-coupling reactions, hydrogenation, and oxidation reactions.
Conclusion and Future Research Directions
Synthesis of Current Research Trajectories Concerning 2-(3-Fluorophenyl)-3-hydrazinylpyrazine and its Analogs
Research into pyrazine (B50134) derivatives is a burgeoning field, driven by their diverse pharmacological activities and materials science applications. researchgate.nettandfonline.com While specific research on this compound is not extensively documented in publicly available literature, the trajectory of research on analogous compounds provides a clear roadmap for future investigations. A significant focus of current research is the development of pyrazine-based compounds as therapeutic agents. benthamdirect.comnih.gov For instance, derivatives of 2-chloro-3-hydrazinopyrazine have been synthesized and evaluated as potent acetylcholinesterase inhibitors for potential use in Alzheimer's disease treatment. nih.gov This suggests a promising avenue for this compound, where the introduction of the 3-fluorophenyl group could modulate biological activity and pharmacokinetic properties.
Furthermore, the hydrazinyl moiety is a versatile functional group, often used as a precursor for the synthesis of various heterocyclic systems through condensation reactions. nih.gov Research on other hydrazinyl-containing compounds, such as 1,2,3-triazole-hydrazone hybrids, has demonstrated their potential as inhibitors of cholinesterases, highlighting the value of the hydrazone linkage in designing bioactive molecules. nih.gov Consequently, a key research trajectory for this compound will likely involve its use as a building block to generate a library of derivatives, such as Schiff bases and other heterocyclic hybrids, for biological screening. These derivatives could be investigated for a wide range of activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects, which are common among pyrazine-containing molecules. tandfonline.commdpi.com
Identification of Emerging Synthetic Challenges and Future Opportunities
The synthesis of substituted pyrazines presents both challenges and opportunities for organic chemists. A primary challenge lies in the regioselective functionalization of the pyrazine ring. The synthesis of this compound itself likely involves a nucleophilic aromatic substitution reaction where hydrazine (B178648) displaces a suitable leaving group, such as a halogen, at the 3-position of a 2-(3-fluorophenyl)pyrazine (B1489439) precursor. The synthesis of this precursor, in turn, may require cross-coupling reactions, such as Suzuki or Stille coupling, to introduce the 3-fluorophenyl group onto the pyrazine core. researchgate.netresearchgate.net
Future opportunities in the synthesis of this compound and its analogs lie in the development of more efficient and sustainable synthetic methodologies. This includes the exploration of C-H activation techniques to directly introduce the fluorophenyl group, thus avoiding the pre-functionalization of the pyrazine ring. Additionally, the development of novel catalytic systems for cross-coupling reactions that are tolerant of the various functional groups present in the molecule would be highly beneficial. researchgate.net The reactivity of the hydrazinyl group also presents opportunities for the application of click chemistry and multicomponent reactions to rapidly generate diverse molecular architectures for high-throughput screening.
A significant challenge will be the selective modification of the hydrazinyl group in the presence of the pyrazine nitrogens. Protecting group strategies may be necessary to achieve desired transformations. Furthermore, the synthesis of enantiomerically pure derivatives, if chiral centers are introduced, will require the development of asymmetric synthetic methods.
Unexplored Avenues in Computational and Theoretical Chemistry for Pyrazine Systems
Computational and theoretical chemistry offer powerful tools to investigate the electronic structure, reactivity, and biological activity of pyrazine systems, yet many avenues remain unexplored, particularly for complex derivatives like this compound. While studies have simulated the vibronic spectrum of pyrazine itself using high-level ab initio methods, chemrxiv.org detailed computational investigations on substituted pyrazines are less common.
A significant unexplored area is the systematic in silico screening of virtual libraries of this compound derivatives. This could involve molecular docking studies against various biological targets, such as kinases, cholinesterases, and microbial enzymes, to predict potential therapeutic applications. nih.govnih.gov Such studies would be guided by the known biological activities of other pyrazine derivatives. benthamdirect.comnih.gov
Furthermore, density functional theory (DFT) calculations can be employed to:
Predict the reactivity of different positions on the pyrazine ring and the hydrazinyl group, guiding synthetic efforts.
Elucidate the mechanisms of potential chemical reactions, such as cyclization or condensation reactions involving the hydrazinyl moiety.
Calculate molecular properties such as HOMO-LUMO energy gaps, which are relevant for applications in materials science. researchgate.net
The impact of the fluorine substituent on the electronic properties and intermolecular interactions of the molecule is another area ripe for computational exploration. Understanding how the fluorine atom influences hydrogen bonding, p-stacking, and other non-covalent interactions can provide insights into its binding affinity with biological targets and its self-assembly properties in materials.
Prospects for the Development of Novel Advanced Materials and Chemosensory Technologies
The pyrazine core is a key component in various functional materials, and this compound holds potential for the development of novel advanced materials and chemosensors. Pyrazine derivatives have been investigated for their applications in organic electronics, particularly as hole-transporting materials in organic light-emitting diodes (OLEDs). researchgate.net The electronic properties of this compound, which can be tuned by modifying the substituents, make it a candidate for such applications. The HOMO and LUMO energy levels, crucial for charge transport, can be computationally predicted and experimentally verified. researchgate.net
The hydrazinyl group offers a reactive handle for incorporating this molecule into polymeric structures or onto surfaces, opening up possibilities for creating functional polymers and modified electrodes. The ability of the hydrazinyl group to form Schiff bases with aldehydes and ketones provides a straightforward method for developing chemosensors. The formation of a new covalent bond upon reaction with an analyte can lead to a detectable change in the optical or electrochemical properties of the system.
For instance, a chemosensor based on this compound could be designed to detect specific aldehydes or ketones, which are important biomarkers for various diseases. The fluorophenyl group can enhance the sensitivity and selectivity of the sensor through specific interactions with the analyte. The development of such chemosensory technologies represents a significant and practical future application for this and related pyrazine compounds.
Q & A
Q. 1.1. What synthetic methodologies are recommended for preparing 2-(3-Fluorophenyl)-3-hydrazinylpyrazine?
Answer: The compound can be synthesized via condensation reactions involving fluorophenyl precursors and hydrazine derivatives. For example:
- Hydrazine incorporation: React 3-fluorophenyl-substituted pyrazine intermediates with hydrazine hydrate under reflux in polar solvents (e.g., ethanol or dioxane). This mirrors protocols used for similar hydrazinylpyrazines, where hydrazine hydrate acts as a nucleophile .
- Cyclization: Optimize temperature (e.g., 463–473 K) and reaction time (5–12 hours) to enhance yield, as demonstrated in analogous hydrazine-based syntheses .
- Purification: Use recrystallization from water or ethanol to isolate pure crystals, ensuring structural integrity .
Q. 1.2. How should researchers characterize the structural and purity profile of this compound?
Answer:
- X-ray crystallography: Resolve the crystal structure to confirm the fluorophenyl and hydrazinyl substituents’ spatial arrangement. Single-crystal diffraction (as in dihydropyrazine studies) is ideal for verifying bond lengths and angles .
- Spectroscopy:
- Purity: Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
Q. 1.3. What safety precautions are critical when handling this compound?
Answer:
- Toxicity: Hydrazine derivatives are neurotoxic and potential carcinogens. Use fume hoods, nitrile gloves, and lab coats.
- First aid: For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult medical protocols outlined for hydrazide analogs .
- Storage: Keep in amber glass bottles at 0–6°C to prevent degradation, as recommended for fluorinated hydrazines .
Advanced Research Questions
Q. 2.1. How can computational modeling optimize reaction pathways for synthesizing this compound?
Answer:
- DFT calculations: Simulate transition states and activation energies for hydrazine incorporation steps. Use software like Gaussian or ORCA to predict regioselectivity and steric effects .
- Solvent effects: Apply COSMO-RS models to screen solvents (e.g., ethanol vs. dioxane) for improved reaction kinetics .
- Example: Studies on pyrazine derivatives show that solvent polarity significantly impacts hydrazine’s nucleophilicity, which can be computationally validated .
Q. 2.2. What strategies resolve contradictions in spectroscopic data for fluorinated pyrazines?
Answer:
- Dynamic NMR: Detect rotational barriers in hydrazinyl groups, which may cause splitting in NMR signals .
- Isotopic labeling: Use -labeled hydrazine to distinguish overlapping nitrogen environments in -DEPTO spectra .
- Cross-validation: Compare experimental shifts with computational predictions (e.g., using ADF software) to confirm substituent positions .
Q. 2.3. How does this compound perform as a ligand in coordination chemistry?
Answer:
- Metal binding: The hydrazinyl group acts as a bidentate ligand, coordinating via N–H and lone pairs. Studies on aroylhydrazines show strong affinity for transition metals (e.g., Cu, Fe) .
- Applications: Design metallocomplexes for catalysis or photoluminescence. For example, hydrazinylpyrazine-Cu complexes have shown activity in oxidation reactions .
- Stability: Test pH-dependent ligand behavior using potentiometric titrations (pH 2–12) to identify optimal coordination conditions .
Q. 2.4. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral resolution: Use chiral auxiliaries (e.g., L-proline) or chromatography with amylose-based columns to separate enantiomers .
- Kinetic control: Optimize reaction temperature and stoichiometry to minimize racemization, as seen in fluorophenyl-piperazine syntheses .
- Quality control: Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor enantiomeric excess in real time .
Q. 2.5. How can researchers leverage this compound in drug discovery pipelines?
Answer:
- Target identification: Screen against kinase or protease targets, as pyrazine derivatives often modulate ATP-binding pockets .
- SAR studies: Modify the fluorophenyl or hydrazinyl groups to enhance bioavailability. For example, adding methyl groups to the pyrazine ring improves metabolic stability .
- Toxicity profiling: Use in vitro assays (e.g., Ames test) to assess mutagenicity, given hydrazine’s known genotoxic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
